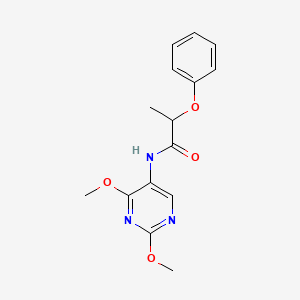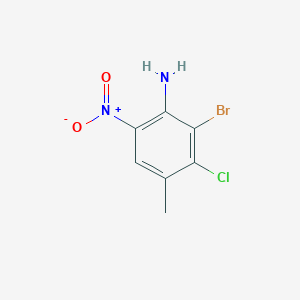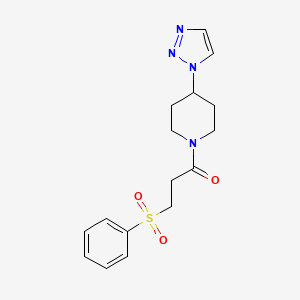![molecular formula C23H28N4O4 B2611616 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-94-6](/img/structure/B2611616.png)
2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis and structural analysis of related pyrano[3,2-c]pyridine derivatives highlight the intricate methodologies used to develop compounds with potential biological activities. One study focused on the crystal structure of a similar compound, which was determined using single crystal X-ray diffraction. This analysis provided insights into the molecule's crystalline form, including the coplanarity of its pyrazole, pyridine, and pyran rings, and how intermolecular hydrogen bond interactions contribute to its stability (Ganapathy et al., 2015).
Optical Properties and Applications
The exploration of pyridine derivatives' optical properties through UV–vis absorption and fluorescence spectroscopy reveals the effects of substituents on their emission spectra. Such studies are crucial for understanding these compounds' potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent markers in biological imaging (Cetina et al., 2010).
Biological Activity and Potential Therapeutic Uses
Research into the biological activity of pyrano[3,2-c]pyridine derivatives and their potential therapeutic uses has shown promising results. Some derivatives have displayed activity against bacteria, fungi, and tumor cells, indicating their potential as leads for the development of new antimicrobial and anticancer agents. The broad activity spectrum of these compounds, including their interaction with various biological targets, underscores their significance in medicinal chemistry (Černuchová et al., 2005).
Antimicrobial Activity
The synthesis of naphthopyran derivatives and their evaluation for antimicrobial activity have highlighted the potential of pyrano[3,2-c]pyridine derivatives in combating microbial infections. These studies provide a foundation for developing new antimicrobial agents that could address the growing concern of antibiotic resistance (El-Wahab, 2012).
Neurotropic Activity
Investigations into the neurotropic properties of pyrano[3,4-c]pyridine derivatives have revealed their potential in developing treatments for neurological disorders. These compounds have shown efficacy in preventing seizures in animal models, suggesting their possible use in epilepsy therapy or as neuroprotective agents (Paronikyan et al., 2016).
properties
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-6-30-17-8-7-15(12-18(17)29-5)20-16(13-24)22(25)31-19-11-14(2)27(10-9-26(3)4)23(28)21(19)20/h7-8,11-12,20H,6,9-10,25H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQOHIPRIPFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCN(C)C)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2611533.png)


![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)

![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)


![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)



![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)